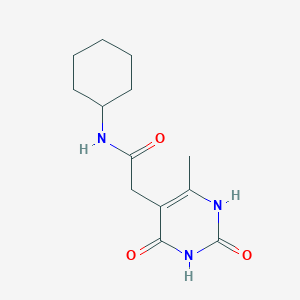
N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the reaction of 6-methyluracil with 2-chloromethyltiiran affords 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in a compound with a similar structure . Another synthesis involved the interaction of the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid with the Lawesson’s reagent .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the products from the reaction of a similar compound with acids and bases in aqueous media have been analyzed using UV, IR, PMR, and 13 C NMR spectroscopy techniques .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
This compound and its derivatives have been synthesized as part of studies into new antimicrobial agents. For instance, the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings have been investigated, showing that many of these compounds exhibit good antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Chemical Synthesis Techniques
The chemical synthesis of such compounds involves multiple steps, including reactions with malononitrile and cyano-(thioacetamide), leading to various derivatives including substituted 1,3-Cyclohexadienes, and Thieno[2,3-d]pyrimidine-4(3H)-thiones. These processes demonstrate the compound's versatility in generating diverse chemical structures (Dyachenko et al., 2004).
Antitumor Activities
Compounds derived from N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide have been explored for their antitumor activities. For example, novel azetidine-2-one derivatives of 1H-benzimidazole, prepared through cycloaddition reactions, have shown promising antibacterial and cytotoxic properties in vitro against various cancer cell lines (Noolvi et al., 2014).
Supramolecular Architectures
The formation of supramolecular architectures involving this compound has been studied, revealing how it can form salts with other molecules through charge-assisted and conventional hydrogen bonds. This research indicates potential applications in material science and nanostructure fabrication (Fonari et al., 2005).
Inhibitors of Biological Processes
Some derivatives have been synthesized as potential inhibitors of biological processes, such as ribonucleotide reductase (RDPR), indicating their potential use in cancer therapy by inhibiting DNA synthesis (Farr et al., 1989).
Molecular Docking and DFT Studies
The antitumor activity and molecular docking studies of pyrimidiopyrazole derivatives have been conducted, providing insights into their interactions with biological targets and their electronic properties. These studies are crucial for understanding the mechanism of action of these compounds and for the design of more effective drugs (Fahim et al., 2019).
Orientations Futures
The future directions for the study of “N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide” could include further synthesis and characterization studies, investigation of its biological activities, and assessment of its safety profile. The development of new medicinal forms with improved bioavailability could also be a potential future direction .
Propriétés
IUPAC Name |
N-cyclohexyl-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-8-10(12(18)16-13(19)14-8)7-11(17)15-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,15,17)(H2,14,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUGRBNHBQFXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2941033.png)

![N-[2-(difluoromethoxy)phenyl]-1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamide](/img/structure/B2941035.png)
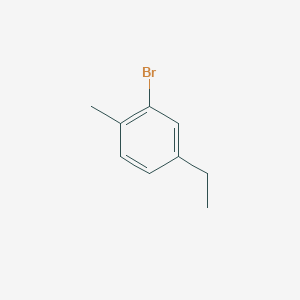
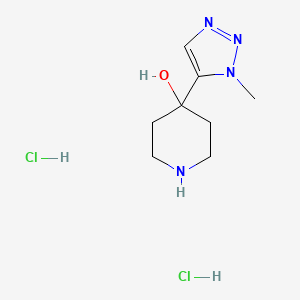
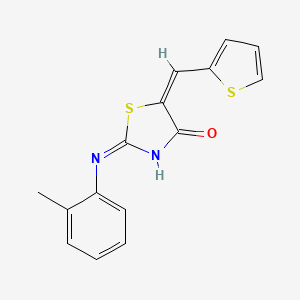

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2941041.png)
![1-[4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2941042.png)
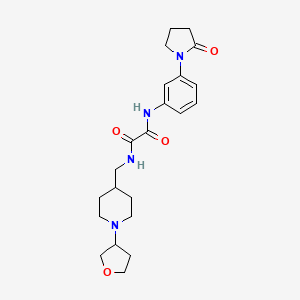
![5-((4-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2941044.png)

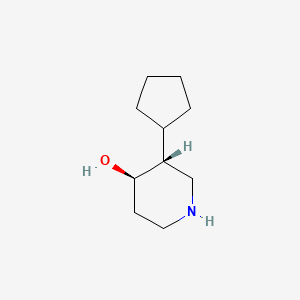
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-propylacetamide](/img/structure/B2941054.png)